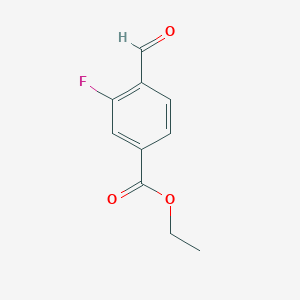

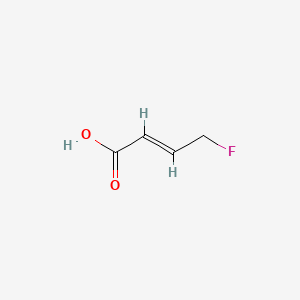

Ethyl 3-fluoro-4-formylbenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-fluoro-4-formylbenzoate is a chemical compound with the molecular formula C10H9FO3 . It is often stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular weight of Ethyl 3-fluoro-4-formylbenzoate is 196.18 . Its InChI Code is 1S/C10H9FO3/c1-2-14-10(13)7-3-4-8(6-12)9(11)5-7/h3-6H,2H2,1H3 . This code provides a specific identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis

Ethyl 3-fluoro-4-formylbenzoate has a density of 1.2±0.1 g/cm3 . It has a boiling point of 304.3±32.0 °C at 760 mmHg . The compound is solid at room temperature . It has a LogP value of 2.93, indicating its lipophilicity .Applications De Recherche Scientifique

Antituberculosis Activity

Hydrazones derived from 4-fluorobenzoic acid hydrazide, a closely related compound, have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. One compound, in particular, showed high inhibitory activity, indicating the potential of fluoro-substituted benzoic acid derivatives in developing antituberculosis agents (Koçyiğit-Kaymakçıoğlu et al., 2009).

Synthesis of Trifluoromethyl Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate has been utilized as a precursor for synthesizing a range of trifluoromethyl-oxazoles, -thiazoles, and other heterocycles. This showcases the versatility of fluoro-substituted esters in synthesizing complex heterocyclic compounds with potential applications in medicinal chemistry and materials science (Honey et al., 2012).

Environmental Science: Photodegradation Studies

The photodegradation of parabens, including ethylparaben which shares a similar structural motif with Ethyl 3-fluoro-4-formylbenzoate, has been studied, indicating the environmental fate of such compounds when exposed to UV light. This research is crucial for understanding the environmental impact of widely used preservatives and related compounds (Gmurek et al., 2015).

Material Science: Ultraviolet Light Absorbers

N-substituted-N,N′-diaryl-formamidine derivatives, synthesized from ethyl 4-aminobenzoate (a compound similar to Ethyl 3-fluoro-4-formylbenzoate), have been explored as ultraviolet absorbers. Their characterization and application potential in material science for protecting materials from UV radiation damage have been documented (Wang et al., 2019).

Anticancer Activity

Novel Fluoro Substituted Benzo[b]pyran compounds, structurally related to Ethyl 3-fluoro-4-formylbenzoate, have shown anti-lung cancer activity. This highlights the potential of fluoro-substituted compounds in developing new anticancer agents (Hammam et al., 2005).

Mécanisme D'action

Safety and Hazards

Orientations Futures

While specific future directions for Ethyl 3-fluoro-4-formylbenzoate are not mentioned in the search results, it’s worth noting that compounds like this are often subjects of ongoing research in the fields of organic chemistry and medicinal chemistry. They may be used as intermediates in the synthesis of more complex molecules or studied for their potential biological activities .

Propriétés

IUPAC Name |

ethyl 3-fluoro-4-formylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-2-14-10(13)7-3-4-8(6-12)9(11)5-7/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAIWTFXQTNXSOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-fluoro-4-formylbenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[2-(4-benzylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2837334.png)

![4-[2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide](/img/structure/B2837336.png)

![N-(3-methylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2837340.png)

![Ethyl 2-[({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}carbothioyl)amino]acetate](/img/structure/B2837343.png)

![ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2837346.png)

![tert-butyl N-{[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B2837352.png)

![3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol](/img/structure/B2837353.png)